2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate

Übersicht

Beschreibung

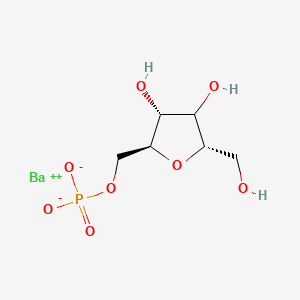

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate is a complex carbohydrate compound with the molecular formula C6H11O8P·Ba·H2O and a molecular weight of 397.46 g/mol . It is a fluorinated synthetic oligosaccharide that can be modified with the addition of methyl groups or through click chemistry . This compound is primarily used for research purposes and is not intended for human or veterinary use .

Analyse Chemischer Reaktionen

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a reference material in chemical analyses and proficiency testing. It is utilized for accurate results in various chemical experiments and methodologies.

Biology

In biological research, 2,5-Anhydro-D-mannitol-1-phosphate is pivotal for studying carbohydrate metabolism and enzymatic reactions. It is particularly noted for its role in inhibiting gluconeogenesis in isolated hepatocytes, which is crucial for understanding metabolic pathways.

Medicine

The compound has garnered attention for its potential therapeutic effects on metabolic pathways. Its ability to inhibit gluconeogenesis suggests possible applications in managing diabetes and other metabolic disorders. Research indicates that it alters enzyme activities involved in glucose metabolism and insulin signaling pathways.

Case Study 1: Inhibition of Gluconeogenesis

A study demonstrated that 2,5-Anhydro-D-mannitol-1-phosphate significantly inhibited gluconeogenesis in isolated rat hepatocytes. The compound prevented the hormonal stimulation typically associated with this metabolic pathway, leading to decreased glucose production and altered lactate levels .

Case Study 2: Effects on Metabolic State

Research involving rats showed that administration of this compound resulted in a dose-dependent increase in food intake during fasting periods. This suggests that the compound creates a metabolic state resembling fasting, which could have implications for appetite regulation and energy balance .

Research indicates that this compound can significantly alter enzyme activities involved in glucose metabolism and insulin signaling pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic benefits for conditions such as diabetes.

Wirkmechanismus

The mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate involves the inhibition of gluconeogenesis in isolated hepatocytes. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone. This inhibition is likely due to its interaction with specific enzymes and metabolic pathways involved in carbohydrate metabolism.

Vergleich Mit ähnlichen Verbindungen

2,5-Anhydro-D-mannitol-1-phosphate, Barium Salt Hydrate can be compared with other similar compounds such as:

2,5-Anhydro-D-mannitol-6-phosphate, Barium Salt Hydrate: Similar in structure but differs in the position of the phosphate group.

2,5-Anhydro-D-glucitol-1-phosphate: Another carbohydrate compound with a similar backbone but different functional groups.

D-mannitol-1-phosphate: A simpler form of the compound without the anhydro modification.

The uniqueness of this compound lies in its specific structural modifications, which allow for unique interactions in biochemical pathways and its use as a specialized research tool .

Biologische Aktivität

2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate is a complex carbohydrate derivative with significant biological activity. Its molecular formula is , and it has garnered attention in biochemical research for its potential therapeutic applications, particularly in metabolic regulation and diabetes management. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and relevant case studies.

- Molecular Weight : 397.46 g/mol

- Molecular Structure : Characterized by an anhydro sugar moiety and a phosphate group.

- Physical Appearance : White to pale yellow solid, soluble in water.

This compound primarily functions as an inhibitor of gluconeogenesis , a metabolic pathway that generates glucose from non-carbohydrate substrates. This inhibition occurs through:

- Prevention of Hormonal Stimulation : The compound inhibits hormonal signals that typically promote gluconeogenesis in the liver, thereby reducing glucose production.

- Impact on Lactate Production : It also decreases lactate production from dihydroxyacetone, further influencing glucose metabolism .

Biological Activity

Research indicates that 2,5-Anhydro-D-mannitol-1-phosphate can significantly alter enzyme activities involved in glucose metabolism and insulin signaling pathways. Its unique structure allows it to interact with various biomolecules, potentially leading to therapeutic benefits for conditions such as diabetes.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Gluconeogenesis Inhibition | Reduces glucose production in the liver by inhibiting hormonal stimulation. |

| Enzyme Modulation | Alters activities of enzymes involved in glucose metabolism. |

| Insulin Signaling Impact | Affects pathways related to insulin signaling and glucose uptake. |

Case Studies and Research Findings

-

Gluconeogenesis Studies :

- In isolated hepatocytes, 2,5-Anhydro-D-mannitol-1-phosphate was shown to effectively inhibit gluconeogenesis, suggesting its potential use in managing hyperglycemia .

- Riquelme et al. (1983) demonstrated that this compound could significantly reduce glucose output from liver cells under stimulated conditions .

- Metabolic Pathway Analysis :

- Potential Therapeutic Applications :

Comparative Analysis with Similar Compounds

The uniqueness of 2,5-Anhydro-D-mannitol-1-phosphate lies in its specific combination of structural features that confer distinct biological activities not observed in other similar compounds.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,5-Anhydro-D-mannitol | Anhydro sugar without phosphate | Naturally occurring sugar alcohol |

| D-Mannitol | Sugar alcohol | Commonly used as a sweetener and osmotic diuretic |

| 2,5-Anhydro-D-mannitol-6-phosphate | Similar anhydro structure | Contains phosphate at a different position |

| D-Mannose | Epimer of D-mannitol | Important for cellular recognition processes |

Eigenschaften

IUPAC Name |

barium(2+);[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O8P.Ba/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+2/p-2/t3-,4-,5?,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAYSUNUPMALNC-RFOBFHBDSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C([C@H]([C@@H](O1)COP(=O)([O-])[O-])O)O)O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747043 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-02-3 | |

| Record name | Barium (3xi)-2,5-anhydro-6-O-phosphonato-L-arabino-hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.